Dimethylheptylpyran

Description

Properties

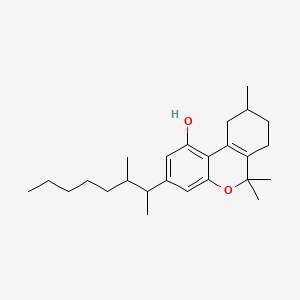

IUPAC Name |

6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,26H,7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEFIFWEOSUTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954555 | |

| Record name | 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32904-22-6 | |

| Record name | 3-(1,2-Dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32904-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylheptylpyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032904226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMHP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLHEPTYL-.DELTA.6A,10A-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/944O1KA97G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Secrets of Edgewood Arsenal: A Technical History of Dimethylheptylpyran (DMHP) Experiments

For Immediate Release

A comprehensive review of the United States Army's mid-20th century psychochemical warfare program at Edgewood Arsenal reveals a focused investigation into the synthetic cannabinoid Dimethylheptylpyran (DMHP), designated EA-2233. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, consolidates available quantitative data, details experimental methodologies, and visualizes the scientific underpinnings of these classified studies.

The Edgewood Arsenal experiments, conducted from the late 1940s to 1975, aimed to evaluate the potential of various chemical agents to induce temporary incapacitation in military personnel.[1][2] Among the substances tested were psychoactive compounds like LSD, PCP, and synthetic cannabinoids, including the potent derivative DMHP.[2][3] This guide focuses specifically on the history and scientific data gleaned from the DMHP experiments.

Chemical and Pharmacological Profile of EA-2233

DMHP, or EA-2233, is a synthetic analog of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[4] It is a viscous, pale yellow oil insoluble in water.[4] The designation EA-2233 referred to a mixture of eight stereoisomers of the O-acetyl ester of DMHP.[4] These isomers exhibited significantly different potencies, with EA-2233-2 identified as the most powerful.[4]

The mechanism of action for DMHP is understood to be agonism of the cannabinoid receptors, primarily the CB1 receptor, which is abundant in the central nervous system. This interaction mimics the effects of endogenous cannabinoids and THC, leading to alterations in neurotransmitter release and subsequent physiological and cognitive effects.

Quantitative Data from Human Experiments

The human experiments with EA-2233 at Edgewood Arsenal provided key data on its dosage and effects. The following tables summarize the available quantitative information.

| Compound | Active Dose Range (Human) | Administration Route | Key Effects |

| EA-2233-2 | 0.5 - 2.8 µg/kg | Intravenous/Intramuscular | Pronounced and prolonged orthostatic hypotension, sedation, mild hallucinogenic effects. At doses of 1-2 mg, volunteers were deemed incapable of performing military duties for 2-3 days. |

| EA-2233 (Isomer Mixture) | 10 - 60 µg/kg | Oral | Dose-dependent decline in performance on language and number processing tasks (up to 40% decline at 60 µg/kg). |

Table 1: Dosage and Effects of EA-2233 and its Most Potent Isomer

| Effect | Compound | Dosage | Observations |

| Orthostatic Hypotension | EA-2233-2 | 1 - 2 µg/kg | Severe dizziness, fainting, ataxia, and muscle weakness, making standing or physical activity difficult. |

| Cognitive Impairment | EA-2233 (Isomer Mixture) | 60 µg/kg (oral) | Maximum of 40% decline in performance on language and number processing tasks.[5] |

| Duration of Effects | EA-2233-2 | 1 - 2 mg | Incapacitation lasting 2-3 days. |

Table 2: Specific Physiological and Cognitive Effects of DMHP Administration

Experimental Protocols

While detailed, step-by-step standard operating procedures for the DMHP experiments remain largely classified, a general methodology can be reconstructed from available documents and reports.

Volunteer Recruitment and Selection

The subjects for these experiments were enlisted servicemen who volunteered for the Medical Research Volunteer Program.[6] The recruitment process involved briefings about the program, and volunteers were required to sign consent forms.[2] However, the extent to which volunteers were fully informed about the specific nature of the substances they would receive and the potential risks remains a subject of ethical debate and scrutiny under the principles of the Nuremberg Code.[1][7]

Administration of EA-2233

EA-2233 and its isomers were administered to volunteers through various routes, including oral ingestion and intravenous or intramuscular injection.[8] For oral administration, the compound was likely dissolved in a suitable solvent. For parenteral administration, the oily substance would have been formulated for injection.

Physiological and Cognitive Assessment

A battery of tests was used to evaluate the effects of DMHP on the volunteers.

-

Physiological Monitoring: Continuous monitoring of vital signs was a key component of the safety protocols. This likely included measurements of:

-

Blood pressure (with a focus on orthostatic changes)

-

Heart rate

-

Body temperature

-

Respiratory rate

-

-

Cognitive Function Tests: While the exact test battery is not fully disclosed, reports mention the assessment of "language and number processing tasks."[5] It is plausible that these included standardized cognitive tests of the era designed to measure attention, concentration, memory, and executive function.

The workflow for a typical experiment would have involved baseline measurements, administration of the substance, and repeated assessments over a period of hours and, in the case of potent isomers, days.

Visualizing the Scientific Framework

To better understand the context of the Edgewood Arsenal DMHP experiments, the following diagrams illustrate the cannabinoid signaling pathway and a generalized experimental workflow.

Conclusion

The Edgewood Arsenal experiments with this compound provided the U.S. military with valuable, albeit ethically contentious, data on the incapacitating effects of synthetic cannabinoids. While the program was ultimately discontinued, the information gathered on the pharmacology, dosage, and effects of DMHP offers a unique historical case study for researchers in pharmacology, toxicology, and drug development. This guide serves as a consolidated resource of the publicly available technical information from this chapter of military scientific research. Further declassification of documents may yet provide a more complete picture of these controversial but significant experiments.

References

- 1. media.tghn.org [media.tghn.org]

- 2. Edgewood Arsenal human experiments - Wikipedia [en.wikipedia.org]

- 3. military-history.fandom.com [military-history.fandom.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. bibliography.maps.org [bibliography.maps.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. youtube.com [youtube.com]

- 8. gamutpackaging.com [gamutpackaging.com]

The 1949 Discovery and Synthesis of Dimethylheptylpyran (DMHP): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

In 1949, the landscape of cannabinoid research was significantly advanced by the work of Roger Adams, Morton Harfenist, and Samuel Loewe at the University of Illinois. During their systematic investigation into the structure-activity relationships of tetrahydrocannabinol (THC) analogs, they synthesized a novel and exceptionally potent compound: Dimethylheptylpyran (DMHP). This technical guide provides a detailed account of the seminal 1949 synthesis of DMHP, officially designated as 3-(1,2-dimethylheptyl)-Δ⁶ᵃ(¹⁰ᵃ)-THC, as documented in their publication, "New Analogs of Tetrahydrocannabinol. XIX" in the Journal of the American Chemical Society.[1][2][3][4] The discovery that modifying the alkyl side chain at the 3-position of the cannabinoid scaffold could dramatically enhance physiological activity was a pivotal moment in the field.[3]

Core Synthesis Pathway

The 1949 synthesis of this compound (DMHP) was a multi-step process involving the preparation of a key intermediate, 5-(1,2-dimethylheptyl)-resorcinol, followed by its condensation with a terpene to form the final tricyclic structure.

Key Reactants and Intermediates:

-

Orcinol: The starting aromatic precursor.

-

1-Bromo-1,2-dimethylheptane: The alkylating agent for establishing the characteristic side chain.

-

5-(1,2-dimethylheptyl)-resorcinol: The crucial intermediate coupling the side chain to the resorcinol (B1680541) core.

-

(+)-p-Menth-2-en-1-ol: The terpene component that forms the pyran ring.

-

Anhydrous Zinc Chloride (ZnCl₂): A Lewis acid catalyst for the condensation reaction.

Quantitative Data from the 1949 Synthesis

The following table summarizes the key quantitative data reported by Adams, Harfenist, and Loewe for the synthesis of 3-(1,2-dimethylheptyl)-tetrahydrocannabinol.

| Compound/Intermediate | Boiling Point (°C at 1 mm Hg) | Yield (%) |

| 1,2-Dimethylheptyl Bromide | 98-100 | 75 |

| 5-(1,2-Dimethylheptyl)-resorcinol Dimethyl Ether | 165-167 | 65 |

| 5-(1,2-Dimethylheptyl)-resorcinol | 175-180 | 90 |

| 3-(1,2-Dimethylheptyl)-Δ⁶ᵃ(¹⁰ᵃ)-tetrahydrocannabinol | 195-200 | 25-30 |

Experimental Protocols

The following protocols are based on the experimental descriptions provided in the 1949 publication.

Synthesis of 1,2-Dimethylheptyl Bromide

The requisite alkyl bromide was prepared from 1,2-dimethyl-1-heptanol. The alcohol was treated with phosphorus tribromide in a cooled solution of dry benzene (B151609) and pyridine. After the reaction, the mixture was washed with water, dilute hydrochloric acid, sodium carbonate solution, and finally water again. The benzene layer was dried over calcium chloride, and the solvent was removed by distillation. The resulting 1,2-dimethylheptyl bromide was purified by vacuum distillation.

Synthesis of 5-(1,2-Dimethylheptyl)-resorcinol

This intermediate was synthesized via a Grignard reaction. A Grignard reagent was prepared from magnesium and 1,2-dimethylheptyl bromide in anhydrous ether. This was then added to a solution of 3,5-dimethoxy-bromobenzene in ether. The resulting mixture was refluxed, and the ether was replaced with benzene, followed by further refluxing. The reaction mixture was then hydrolyzed with dilute sulfuric acid. The organic layer was separated, washed, and the solvent was removed. The resulting crude 5-(1,2-dimethylheptyl)-resorcinol dimethyl ether was demethylated by heating with hydriodic acid. The product, 5-(1,2-dimethylheptyl)-resorcinol, was purified by vacuum distillation.

Synthesis of 3-(1,2-Dimethylheptyl)-Δ⁶ᵃ(¹⁰ᵃ)-tetrahydrocannabinol (DMHP)

The final condensation step was carried out by reacting 5-(1,2-dimethylheptyl)-resorcinol with an equivalent amount of (+)-p-menth-2-en-1-ol in the presence of anhydrous zinc chloride as a catalyst. The reaction was conducted in a mixture of benzene and petroleum ether at room temperature. After the reaction was complete, the mixture was washed with water and dilute sodium hydroxide (B78521) solution to remove unreacted resorcinol and the catalyst. The organic layer was dried, and the solvents were evaporated. The resulting crude DMHP was purified by high-vacuum distillation, yielding a viscous, pale yellow oil.

Visualizations

Diagram of the DMHP Synthesis Pathway

Caption: Synthetic pathway of DMHP as described by Adams et al. in 1949.

Experimental Workflow for DMHP Synthesis and Analysis

Caption: Experimental workflow for the 1949 synthesis and analysis of DMHP.

References

- 1. Methods for the Synthesis of Cannabinergic Ligands | Springer Nature Experiments [experiments.springernature.com]

- 2. educapes.capes.gov.br [educapes.capes.gov.br]

- 3. lumirlab.com [lumirlab.com]

- 4. Minnesota wild hemp: a crucial botanical source in early cannabinoid discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Dimethylheptylpyran (DMHP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylheptylpyran (DMHP) is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. First synthesized in 1949, DMHP exhibits a significantly higher potency in its sedative, analgesic, and hypotensive effects compared to THC.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of DMHP. Detailed experimental protocols for its synthesis and analysis are presented, alongside a thorough examination of its mechanism of action through the cannabinoid type 1 (CB1) receptor. This document aims to serve as a critical resource for researchers engaged in cannabinoid science and the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

DMHP, chemically known as 6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol, is a synthetic cannabinoid characterized by a dibenzopyran core structure.[3] It is structurally similar to THC, with the key distinctions being the substitution of the pentyl side chain with a more complex 1,2-dimethylheptyl group and a shift in the position of a double bond in the cyclohexene (B86901) ring.[1][4] These modifications significantly influence its physicochemical properties and pharmacological activity.

DMHP is a pale yellow, viscous oil that is practically insoluble in water but exhibits good solubility in organic solvents such as alcohols and dimethyl sulfoxide (B87167) (DMSO).[1][3] Its high lipophilicity is a key characteristic, contributing to its prolonged duration of action and significant volume of distribution in the body.[1]

Table 1: Physicochemical Properties of this compound (DMHP)

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₃₈O₂ | [3] |

| Molecular Weight | 370.577 g/mol | [1] |

| IUPAC Name | 6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | [3] |

| CAS Number | 32904-22-6 | [3] |

| Appearance | Pale yellow, viscous oil | [1] |

| Solubility | Insoluble in water; Soluble in alcohol, non-polar solvents, and DMSO | [1][3] |

| Stereoisomers | 8 possible stereoisomers due to 3 stereocenters | [1] |

Pharmacological Properties

DMHP is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system.[1] Its interaction with the CB1 receptor mediates its characteristic psychoactive and physiological effects.

Pharmacodynamics

DMHP exhibits a higher potency than THC in several pharmacological assays, including sedative, analgesic, and anticonvulsant effects.[1][2] However, its psychological effects are reported to be comparatively weaker.[2] A prominent and dose-limiting side effect of DMHP is a pronounced and prolonged orthostatic hypotension (a significant drop in blood pressure upon standing).[1][2] The acute toxicity of DMHP is considered low, with a high therapeutic index observed in animal studies.[1]

Table 2: Pharmacological and Toxicological Data for this compound (DMHP)

| Parameter | Value | Species | Source(s) |

| Mechanism of Action | CB1 Receptor Agonist | - | [1] |

| Elimination Half-life | 20 - 39 hours | Human | [1] |

| Metabolite | 11-hydroxy-DMHP (active) | - | [1] |

| Active Dose (most potent isomer) | 0.5 - 2.8 µg/kg | Human | [1] |

| Therapeutic Index | ~2000 | Animal studies | [1] |

Pharmacokinetics

DMHP is metabolized in a manner similar to THC, with the formation of an active metabolite, 11-hydroxy-DMHP.[1] Due to its high lipophilicity, DMHP has a long duration of action and an extended elimination half-life, ranging from 20 to 39 hours in humans.[1] The half-life of its active metabolite is even longer, exceeding 48 hours.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of DMHP is its agonistic activity at the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of DMHP to the CB1 receptor initiates a cascade of intracellular signaling events.

Upon activation by DMHP, the CB1 receptor couples to inhibitory G-proteins (Gi/o).[5][6][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[5][6] The activated G-protein also modulates ion channels, leading to the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels.[6] Furthermore, CB1 receptor activation stimulates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[5][7] These signaling events collectively contribute to the modulation of neuronal excitability and neurotransmitter release, underlying the pharmacological effects of DMHP.

Experimental Protocols

Synthesis of this compound (DMHP)

The synthesis of DMHP can be achieved through a multi-step process involving a Pechmann condensation followed by a Grignard reaction.[8][9] The following is a representative protocol.

Materials:

-

Resorcinol derivative (e.g., 5-(1,2-dimethylheptyl)resorcinol)

-

Ethyl 4-methyl-2-cyclohexanone-1-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Methylmagnesium Iodide (MeMgI) in diethyl ether

-

Anhydrous diethyl ether

-

Saturated ammonium (B1175870) chloride solution

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Pechmann Condensation: a. In a round-bottom flask, dissolve the resorcinol derivative and ethyl 4-methyl-2-cyclohexanone-1-carboxylate in a suitable solvent (or perform neat). b. Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated H₂SO₄) with stirring. c. Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC). d. Pour the reaction mixture into ice water to precipitate the crude dibenzopyrone intermediate. e. Filter, wash with water, and dry the crude product.

-

Grignard Reaction: a. In a separate, flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place the dry dibenzopyrone intermediate and dissolve it in anhydrous diethyl ether. b. Slowly add a solution of methylmagnesium iodide in diethyl ether to the reaction mixture at 0 °C. c. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). d. Quench the reaction by slowly adding saturated ammonium chloride solution. e. Extract the aqueous layer with diethyl ether. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: a. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure DMHP.

Analytical Characterization

The synthesized DMHP should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is used to assess the purity of the synthesized compound.

CB1 Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of DMHP for the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

Radioligand (e.g., [³H]CP-55,940)

-

DMHP (test compound)

-

Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)

-

Assay buffer

-

Scintillation cocktail

Procedure:

-

Incubate the CB1 receptor-expressing membranes with a fixed concentration of the radioligand and varying concentrations of DMHP.

-

In parallel, a set of tubes containing the radioligand and a high concentration of a non-radiolabeled ligand is used to determine non-specific binding.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of DMHP that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the equilibrium dissociation constant (Ki) for DMHP using the Cheng-Prusoff equation.

Conclusion

This compound is a potent synthetic cannabinoid with a rich history and a complex pharmacological profile. Its unique chemical structure confers high affinity for the CB1 receptor, leading to a range of physiological effects that are more pronounced than those of THC. This technical guide has provided a detailed overview of the chemical, physical, and pharmacological properties of DMHP, along with representative experimental protocols for its synthesis and analysis. A deeper understanding of the structure-activity relationships and signaling pathways of DMHP and its analogs will continue to be a valuable area of research for the development of novel therapeutic agents targeting the endocannabinoid system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of some synthetic tetrahydrocannabinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 32904-22-6 | >98% [smolecule.com]

- 4. This compound [medbox.iiab.me]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Drugs derived from cannabinoids. 6. Synthesis of cyclic analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drugs derived from cannabinoids. 6. Synthesis of cyclic analogues of this compound. | Semantic Scholar [semanticscholar.org]

Unraveling the Intricacies of Dimethylheptylpyran (DMHP) as a CB1 Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylheptylpyran (DMHP), a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), has long been recognized for its potent activity as a cannabinoid receptor 1 (CB1) agonist.[1][2] Developed in 1949, this compound exhibits significantly greater potency than THC in producing sedative, analgesic, and hypotensive effects.[1][2][3] This in-depth technical guide serves to elucidate the mechanism of action of DMHP at the CB1 receptor, presenting available quantitative data, detailing experimental methodologies, and visualizing the complex signaling cascades it initiates.

Core Mechanism of Action: A Potent CB1 Receptor Agonist

DMHP exerts its pharmacological effects primarily through its interaction with the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][4] As a CB1 receptor agonist, DMHP binds to the receptor and initiates a cascade of intracellular signaling events that mimic the effects of endogenous cannabinoids.[4]

Quantitative Analysis of Receptor Interaction

The interaction of DMHP with the CB1 receptor has been characterized by its binding affinity (Ki) and its functional potency (EC50). These parameters provide a quantitative measure of the drug's ability to bind to the receptor and elicit a biological response.

| Parameter | Value | Receptor | Notes |

| Binding Affinity (Ki) | 8.7 ± 1.2 nM | Human CB1 | [4] |

| Functional Potency (EC50) | 18 nM | Human CB1 | Partial Agonist[4] |

| Maximal Efficacy (Emax) | Data not available | - | - |

Table 1: Quantitative data for DMHP interaction with the CB1 receptor.

Downstream Signaling Pathways of DMHP at the CB1 Receptor

Upon binding of DMHP to the CB1 receptor, a conformational change in the receptor activates intracellular signaling pathways, primarily through the coupling of inhibitory G-proteins (Gi/o). This initiates a series of events that ultimately lead to the observed physiological effects of the compound.

G-Protein Coupling and Second Messenger Modulation

The canonical signaling pathway for CB1 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This modulation of a key second messenger system has widespread effects on cellular function.

Modulation of Ion Channels

A significant aspect of DMHP's mechanism of action is its ability to modulate the activity of various ion channels, a process mediated by CB1 receptor activation. This modulation alters neuronal excitability and neurotransmitter release.

-

Inhibition of Calcium Channels: DMHP has been shown to inhibit T-type calcium channels with an IC50 of 2.1 μM.[4] Activation of presynaptic CB1 receptors is also known to reduce calcium conductance, leading to an inhibition of neurotransmitter release.[7]

-

Activation of Potassium Channels: CB1 receptor activation can lead to an increase in potassium conductance, which hyperpolarizes the neuron and reduces its excitability.[7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

CB1 receptor activation by agonists can also stimulate the mitogen-activated protein kinase (MAPK) signaling pathway.[8] This pathway is crucial for regulating various cellular processes, including gene expression, cell proliferation, and differentiation. While specific studies on DMHP's effect on this pathway are limited, it is a known downstream target of CB1 receptor activation.

In Vivo Effects and Pharmacokinetics

DMHP exhibits a range of potent in vivo effects, primarily mediated by its action on the CB1 receptor.

-

Sedation and Analgesia: DMHP is a potent sedative and analgesic, with a much stronger effect than THC.[2]

-

Hypotension: A hallmark effect of DMHP is a pronounced and prolonged decrease in blood pressure.[3][9] This effect is observed at doses below those that cause significant psychoactive effects.[3]

-

Pharmacokinetics: DMHP has a long duration of action due to its high lipophilicity.[1] Its elimination half-life is reported to be between 20 and 39 hours.[2] It is metabolized to an active metabolite, 11-hydroxy-DMHP.

It is important to note that DMHP consists of eight possible stereoisomers, with the most potent being EA-2233-2, which is active in humans at doses as low as 0.5–2.8 μg/kg.[2][10]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the interaction of compounds like DMHP with the CB1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

Radioligand (e.g., [³H]CP55,940)

-

Test compound (DMHP)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (total binding), test compound (competition), or non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from a concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

[³⁵S]GTPγS

-

GDP

-

Test compound (DMHP)

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine cell membranes, GDP, and the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following CB1 receptor activation.

Materials:

-

Cells expressing the human CB1 receptor

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

Test compound (DMHP)

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Seed cells in a multi-well plate.

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the cAMP concentration against the test compound concentration to determine the inhibitory effect (IC50).

Conclusion

This compound is a highly potent synthetic agonist of the CB1 receptor. Its mechanism of action involves high-affinity binding to the receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. These molecular events translate into significant in vivo effects, including profound sedation, analgesia, and hypotension. While the fundamental aspects of its interaction with the CB1 receptor are established, further research is warranted to fully elucidate the specifics of its downstream signaling, particularly concerning the MAP kinase pathway and the relative contribution of G-protein versus β-arrestin signaling to its overall pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for future investigations into DMHP and other novel cannabinoid compounds.

References

- 1. This compound | 32904-22-6 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of some synthetic tetrahydrocannabinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 32904-22-6 | >98% [smolecule.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Molecular Structure of Cannabis & Synthetic copies - The MCAA [themcaa.net]

- 7. Cannabinoid Conditioned Reward and Aversion: Behavioral and Neural Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.uniupo.it [iris.uniupo.it]

- 9. druglibrary.drugsense.org [druglibrary.drugsense.org]

- 10. mdpi-res.com [mdpi-res.com]

The Pharmacokinetics and Metabolism of Dimethylheptylpyran (DMHP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylheptylpyran (DMHP), a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), is a highly potent cannabinoid with a long duration of action. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetics and metabolism. DMHP undergoes hepatic metabolism, primarily through hydroxylation, to form its active metabolite, 11-hydroxy-DMHP. Both the parent compound and its metabolite exhibit extended half-lives due to high lipophilicity. This document summarizes available quantitative pharmacokinetic data, outlines probable experimental methodologies for its study based on analogous compounds, and visualizes its metabolic pathway and a general experimental workflow. It is important to note that much of the research on DMHP was conducted several decades ago, with some studies being part of classified military programs. Consequently, publicly available data is limited, and this guide draws parallels with the well-characterized pharmacokinetics of THC where specific data for DMHP is unavailable.

Introduction

This compound (DMHP), also known as EA-2233, is a synthetic cannabinoid developed in the mid-20th century.[1] Structurally similar to THC, the principal psychoactive component of cannabis, DMHP exhibits significantly higher potency.[2] Its extended side chain contributes to its high lipophilicity, which profoundly influences its pharmacokinetic profile, leading to a long half-life and prolonged duration of effects.[2] This guide aims to consolidate the available scientific information on the absorption, distribution, metabolism, and excretion (ADME) of DMHP.

Pharmacokinetics

The pharmacokinetic profile of DMHP is characterized by its high lipid solubility, which governs its distribution and elimination from the body.

Absorption

Distribution

Due to its high lipophilicity, DMHP is expected to have a large volume of distribution, distributing extensively into adipose tissue. This sequestration in fat is a key factor contributing to its long elimination half-life. Information on plasma protein binding is not available for DMHP, but by analogy to THC, it is expected to be highly bound to plasma proteins.

Metabolism

DMHP is metabolized in a manner analogous to THC.[2] The primary metabolic pathway involves hydroxylation of the C11 methyl group to form the pharmacologically active metabolite, 11-hydroxy-DMHP.[2] This metabolite is subsequently oxidized to an inactive carboxylic acid metabolite. The enzymes responsible for the metabolism of THC are primarily from the cytochrome P450 family, specifically CYP2C9, CYP2C19, and CYP3A4.[4][5] It is highly probable that these same enzymes are involved in the metabolism of DMHP.

Excretion

Detailed excretion studies for DMHP are not available in the public domain. However, based on studies of THC, it is anticipated that DMHP and its metabolites are primarily excreted in the feces, with a smaller proportion eliminated in the urine.[5] The metabolites are likely excreted as glucuronide conjugates to increase their water solubility.

Quantitative Pharmacokinetic Data

The available quantitative pharmacokinetic parameters for DMHP and its active metabolite are summarized in the table below. Data for clearance and volume of distribution are not available for DMHP; therefore, representative data for THC are provided for context.

| Parameter | Analyte | Value | Species | Source |

| Elimination Half-life (t½) | DMHP | 20 - 39 hours | Human | [2] |

| 11-hydroxy-DMHP | > 48 hours | Human | [2] | |

| Active Dose Range | EA-2233-2 (O-acetyl ester) | 0.5 - 2.8 µg/kg | Human | [2] |

| EA-2233 (mixture) | 10 - 60 µg/kg | Human | [6][7] |

Experimental Protocols

Detailed experimental protocols for the study of DMHP pharmacokinetics and metabolism are scarce in publicly available literature. The following sections describe probable methodologies based on standard practices for cannabinoid analysis and the study of analogous compounds like THC.

In Vivo Pharmacokinetic Studies in Animal Models

-

Objective: To determine the pharmacokinetic profile of DMHP and its major metabolite, 11-hydroxy-DMHP, in a relevant animal model (e.g., rats, dogs).

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g) would be used.

-

Drug Administration: DMHP would be administered intravenously (IV) via a tail vein cannula and orally (PO) by gavage. A typical dose might be 1 mg/kg.

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) would be collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples would be centrifuged to separate plasma, which would then be stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of DMHP and 11-hydroxy-DMHP would be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F).

-

In Vitro Metabolism Studies using Liver Microsomes

-

Objective: To identify the metabolic pathways of DMHP and the cytochrome P450 enzymes involved in its metabolism.

-

Methodology:

-

Enzyme Source: Pooled human liver microsomes (HLM) or liver microsomes from relevant animal species would be used.

-

Incubation: DMHP (e.g., 1 µM) would be incubated with liver microsomes in the presence of an NADPH-regenerating system at 37°C.

-

Metabolite Identification: At various time points, the reaction would be quenched, and the samples analyzed by high-resolution LC-MS/MS to identify potential metabolites.

-

Reaction Phenotyping: To identify the specific CYP enzymes involved, DMHP would be incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Alternatively, incubations with HLM would be conducted in the presence of specific chemical inhibitors for each major CYP isoform.

-

Analytical Method for Quantification in Biological Matrices

-

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of DMHP and 11-hydroxy-DMHP in plasma.

-

Methodology:

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction (SPE) would be employed to isolate the analytes from the plasma matrix. An internal standard (e.g., a deuterated analog of DMHP) would be added prior to extraction.

-

Chromatographic Separation: Separation would be achieved using a reverse-phase C18 column on an ultra-high-performance liquid chromatography (UHPLC) system with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometric Detection: Detection and quantification would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for DMHP, 11-hydroxy-DMHP, and the internal standard would be monitored.

-

Method Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

Visualizations

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound (DMHP).

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound are largely dictated by its high lipophilicity, resulting in a long half-life and prolonged duration of action. Its metabolism is presumed to follow a pathway similar to that of THC, with the formation of an active 11-hydroxy metabolite. While quantitative data for DMHP are limited, the information available, supplemented by data from analogous cannabinoids, provides a foundational understanding for researchers and drug development professionals. Further research, should it become feasible, would be beneficial to fully elucidate the ADME properties of this potent synthetic cannabinoid, including definitive identification of the metabolizing enzymes and a complete characterization of its pharmacokinetic parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. metrosiliconvalley.com [metrosiliconvalley.com]

- 4. cris.biu.ac.il [cris.biu.ac.il]

- 5. thepermanentejournal.org [thepermanentejournal.org]

- 6. Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

The Physiological Effects of Dimethylheptylpyran at Low Doses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylheptylpyran (DMHP) is a synthetic analogue of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. First synthesized in 1949, DMHP exhibits a significantly higher potency than THC in producing certain physiological effects.[1] Notably, at low, non-psychoactive doses, DMHP induces pronounced physiological changes, particularly on the cardiovascular system. This has led to its investigation for various applications, including as a potential non-lethal incapacitating agent by the U.S. military at Edgewood Arsenal.[1][2]

This technical guide provides an in-depth overview of the physiological effects of DMHP at low doses, its mechanism of action, and detailed experimental protocols for its study. The information presented is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research and related fields.

Physiological Effects at Low Doses

The most prominent and well-documented physiological effect of DMHP at low doses is a significant and prolonged decrease in blood pressure.

Cardiovascular Effects

-

Hypotension: DMHP is a potent hypotensive agent, causing a marked decrease in mean arterial blood pressure.[3][4] This effect is observed at doses well below those that produce significant psychoactive effects.[1] The hypotension can be profound and long-lasting.[4]

-

Bradycardia: In addition to hypotension, DMHP can also induce bradycardia, a slowing of the heart rate.[3]

Central Nervous System Effects

-

Sedation: DMHP exhibits sedative properties, which are more pronounced at higher doses but can be present to some extent at lower doses.[1]

-

Analgesia: Similar to other cannabinoids, DMHP has demonstrated analgesic (pain-relieving) effects.[1]

-

Psychoactive Effects: While DMHP can produce psychoactive effects similar to THC, these are generally weaker at the low doses required to induce significant hypotension.[1]

Quantitative Data

The following tables summarize the available quantitative data on the physiological effects and receptor interactions of DMHP.

Table 1: In Vivo Efficacy of Cannabinoids on Blood Pressure and Heart Rate in Anesthetized Rats

| Compound | Hypotension (ED₅₀ mg/kg) | Bradycardia (ED₅₀ mg/kg) |

| (-)-11-OH-Δ⁹-THC dimethylheptyl | ~0.03 | ~0.03 |

| CP-55,940 | 0.04 ± 0.01 | 0.03 ± 0.01 |

| WIN-55,212-2 | 0.11 ± 0.02 | 0.11 ± 0.02 |

| Δ⁹-THC | 0.27 ± 0.09 | 0.62 ± 0.10 |

| Anandamide | 1.9 ± 0.3 | 2.9 ± 0.3 |

Data adapted from Lake et al., 1997.[5]

Table 2: Pharmacokinetic Properties of DMHP

| Parameter | Value | Species |

| Half-life | 20-39 hours | Not Specified |

| Active Metabolite | 11-hydroxy-DMHP | Not Specified |

| Half-life of Active Metabolite | >48 hours | Not Specified |

Data from various sources.[1]

Table 3: Receptor Binding Affinity of Cannabinoid Ligands

| Ligand | Receptor | Kᵢ (nM) |

| DMHP | CB1 | Data not available |

| Δ⁹-THC | Human CB1 | 25.1 |

| Δ⁹-THC | Rat CB1 | 42.6 |

| CP-55,940 | Human CB1 | 2.5 (Kd) |

| WIN-55,212-2 | Human CB1 | 16.7 (Kd) |

| Anandamide | Human CB1 | 239.2 |

Data from a meta-analysis by Munro et al., 1993 and other sources.[6] A specific Kᵢ value for DMHP was not found in the searched literature, but its high potency suggests a high affinity for the CB1 receptor.

Mechanism of Action

DMHP primarily exerts its physiological effects through its interaction with the endocannabinoid system, as well as other cellular targets.

CB1 Receptor Agonism

DMHP is a potent agonist of the cannabinoid type 1 (CB1) receptor.[1][7] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. The hypotensive and bradycardic effects of cannabinoids are mediated by CB1-like receptors.[3]

Functional Selectivity

Cannabinoid ligands can exhibit functional selectivity (or biased agonism), preferentially activating certain downstream signaling pathways over others (e.g., G-protein signaling versus β-arrestin recruitment). This can lead to different physiological outcomes. While not extensively studied for DMHP, this phenomenon is an important consideration in understanding its specific effects.

Other Mechanisms

-

T-Type Calcium Channel Inhibition: Some cannabinoids can directly inhibit T-type calcium channels. This mechanism may contribute to the overall physiological effects of DMHP.

-

Antioxidant Activity: DMHP may possess antioxidant properties through the scavenging of hydroxyl radicals.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by DMHP through the CB1 receptor and a typical workflow for characterizing its interaction with the receptor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the physiological effects of DMHP.

In Vivo Assessment of Hypotensive Effects in a Rat Model

This protocol is designed to measure the impact of intravenously administered DMHP on arterial blood pressure and heart rate in anesthetized rats.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Drug Preparation: DMHP is dissolved in a vehicle solution of ethanol, Emulphor, and saline (1:1:18).

-

Surgical Preparation:

-

Rats are anesthetized with urethane (B1682113) (1.25 g/kg, intraperitoneally).

-

The trachea is cannulated to ensure a clear airway.

-

The right carotid artery is cannulated with a polyethylene (B3416737) catheter filled with heparinized saline. This catheter is connected to a pressure transducer for continuous monitoring of arterial blood pressure.

-

The left jugular vein is cannulated for intravenous drug administration.

-

Body temperature is maintained at 37°C using a heating pad.

-

-

Experimental Procedure:

-

After a stabilization period of at least 20 minutes post-surgery, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

-

DMHP is administered intravenously at varying doses.

-

MAP and HR are continuously recorded for at least 60 minutes post-injection.

-

-

Data Analysis: Changes in MAP and HR from baseline are calculated for each dose. Dose-response curves are generated to determine the ED₅₀ for the hypotensive and bradycardic effects.

CB1 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Kᵢ) of DMHP for the CB1 receptor.

-

Materials:

-

Membrane preparations from cells expressing human CB1 receptors (e.g., CHO or HEK-293 cells) or from rat brain tissue.

-

Radioligand: [³H]CP-55,940.

-

Unlabeled ligand for non-specific binding determination (e.g., WIN-55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

DMHP at various concentrations.

-

-

Procedure:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]CP-55,940 and varying concentrations of DMHP.

-

Total binding is determined in the absence of a competing unlabeled ligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN-55,212-2).

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of DMHP that inhibits 50% of specific [³H]CP-55,940 binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the DMHP-induced activation of G-proteins coupled to the CB1 receptor.

-

Materials:

-

CB1 receptor-expressing cell membranes.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

DMHP at various concentrations.

-

-

Procedure:

-

Incubate cell membranes with GDP and varying concentrations of DMHP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by filtration and wash the filters.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of DMHP concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay is used to assess the potential for DMHP to induce β-arrestin recruitment to the CB1 receptor, a key indicator of functional selectivity.[1][8][9][10]

-

Methodology: A common method is a commercially available enzyme fragment complementation assay (e.g., PathHunter®).

-

Principle: Cells are engineered to express the CB1 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing fragment of the enzyme. Ligand-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Procedure:

-

Plate the engineered cells in a 384-well plate.[8]

-

Add varying concentrations of DMHP.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents and measure the chemiluminescent signal.

-

-

Data Analysis: Generate a dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment. These values can then be compared to those from the GTPγS binding assay to assess functional bias.

T-Type Calcium Channel Inhibition Assay

This protocol outlines a method to determine if DMHP inhibits T-type calcium channels using whole-cell patch-clamp electrophysiology.

-

Cell Line: HEK-293 cells stably expressing a human T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).

-

Solutions:

-

External solution (mM): 160 TEA-Cl, 2 CaCl₂, 10 HEPES; pH 7.4.

-

Internal (pipette) solution (mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg; pH 7.2.

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the membrane potential at -100 mV.

-

Apply a test pulse to -30 mV to elicit a T-type calcium current and record baseline currents.

-

Perfuse the cell with the external solution containing various concentrations of DMHP.

-

Record the current at each concentration until a steady-state block is achieved.

-

-

Data Analysis: Measure the peak inward current amplitude at each DMHP concentration. Normalize the current to the baseline and plot against the DMHP concentration to determine the IC₅₀ value.

Hydroxyl Radical Scavenging Assay

This assay assesses the antioxidant potential of DMHP.

-

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is used to generate hydroxyl radicals. The scavenging activity of DMHP is measured by its ability to inhibit the hydroxylation of a detector molecule (e.g., salicylic (B10762653) acid), which forms a colored product.

-

Procedure:

-

Prepare a reaction mixture containing sodium salicylate, FeSO₄, and the DMHP sample at various concentrations.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at 37°C.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the scavenger.

Conclusion

This compound is a potent synthetic cannabinoid with significant physiological effects at low doses, most notably profound and sustained hypotension. Its primary mechanism of action is through the agonism of the CB1 receptor. The detailed experimental protocols provided in this guide offer a framework for the further investigation of DMHP's pharmacological profile. Future research should focus on elucidating its potential functional selectivity at the CB1 receptor, which could have important implications for the development of novel therapeutics targeting the endocannabinoid system. A thorough understanding of its dose-dependent effects is crucial for any potential clinical or other applications.

References

- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Edgewood Arsenal human experiments - Wikipedia [en.wikipedia.org]

- 3. Cannabinoid-induced hypotension and bradycardia in rats mediated by CB1-like cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular Pharmacology of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emtoxcast.com [emtoxcast.com]

- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 32904-22-6 | Benchchem [benchchem.com]

- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sedative and Analgesic Properties of Dimethylheptylpyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylheptylpyran (DMHP), a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), has been a subject of pharmacological interest for over half a century due to its pronounced sedative and analgesic effects.[1][2][3] First synthesized in 1949, this compound exhibits a significantly higher potency than its natural counterpart, THC.[1][3] This technical guide provides a comprehensive overview of the sedative and analgesic properties of DMHP, detailing its mechanism of action, available pharmacological data, and the experimental protocols used for its evaluation. The information is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound (DMHP), also known as EA-1476, is a synthetic cannabinoid that was initially synthesized during research aimed at elucidating the structure of THC.[2][4] Structurally, DMHP differs from THC in the substitution of the 3-pentyl chain with a 3-(1,2-dimethylheptyl) chain and the position of a double bond.[1] These modifications result in a compound with significantly greater potency in producing sedative and analgesic effects.[1][4] DMHP is a viscous, pale yellow oil that is insoluble in water but soluble in organic solvents.[1][2] Its high lipophilicity contributes to a long duration of action and an extended half-life in the body.[1]

Mechanism of Action

The pharmacological effects of DMHP are primarily mediated through its activity as a potent agonist at the cannabinoid receptor type 1 (CB1).[1][5] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the CB1 receptor by an agonist like DMHP initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Binding

| Compound | Receptor | Binding Affinity (Ki) |

| 11-hydroxy-Δ⁹-THC-DMH | CB1 | 400 pM |

Table 1: Binding Affinity of a DMHP Analog. This table presents the Ki value for a potent analog of DMHP, highlighting the high affinity of this class of compounds for the CB1 receptor.

Downstream Signaling Pathways

Upon binding to the CB1 receptor, DMHP triggers the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the Gβγ subunit can modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively contribute to the modulation of neuronal excitability and neurotransmitter release, underpinning the sedative and analgesic effects of DMHP.

Sedative Properties

DMHP is recognized for its potent sedative effects, leading to a dose-dependent decrease in spontaneous locomotor activity.[1][4] This property was a key reason for its investigation as a potential non-lethal incapacitating agent.[1][2]

Quantitative Data

While specific ED₅₀ values for the sedative effects of DMHP in preclinical models are not consistently reported in publicly available literature, a potent C11-hydroxy analog demonstrated significant depression of spontaneous activity in mice.

| Compound | Assay | ED₅₀ (μmol/kg) | Animal Model |

| 11-hydroxy-Δ⁹-THC-DMH | Spontaneous Activity | 0.01 | Mouse |

Table 2: Sedative Effect of a DMHP Analog. This table shows the potent effect of a DMHP analog on depressing spontaneous activity in mice.

Experimental Protocol: Open Field Test

The open field test is a common method to assess the sedative effects of a compound by measuring locomotor activity and exploratory behavior.

Objective: To evaluate the dose-dependent effect of DMHP on spontaneous locomotor activity in mice.

Materials:

-

Open field apparatus (e.g., a square arena with walls, often equipped with infrared beams or video tracking software).

-

This compound (DMHP).

-

Vehicle (e.g., a mixture of ethanol (B145695), Emulphor, and saline).

-

Male Swiss-Webster mice (or other appropriate strain).

-

Syringes and needles for administration.

Procedure:

-

Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the experiment. The open field apparatus is cleaned with a 70% ethanol solution between each trial to eliminate olfactory cues.

-

Habituation: Each mouse is placed in the center of the open field arena and allowed to explore freely for a habituation period (e.g., 30 minutes).

-

Administration: Following habituation, mice are administered DMHP or vehicle via the desired route (e.g., intraperitoneal injection). Different groups of animals receive different doses of DMHP to establish a dose-response curve.

-

Data Collection: Immediately after administration, each mouse is returned to the open field arena, and locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Key parameters measured include:

-

Total distance traveled.

-

Time spent in the center versus the periphery of the arena.

-

Rearing frequency (a measure of exploratory behavior).

-

-

Data Analysis: The data are analyzed to compare the locomotor activity of DMHP-treated groups with the vehicle-treated control group. A significant decrease in total distance traveled is indicative of a sedative effect.

Analgesic Properties

DMHP exhibits potent analgesic effects, making it significantly more effective at reducing pain than THC.[1] This has been a key area of interest in the pharmacological evaluation of this compound.

Quantitative Data

Similar to its sedative effects, specific ED₅₀ values for the analgesic properties of DMHP are not consistently available. However, a potent C11-hydroxy analog has been shown to have strong antinociceptive effects in mice.

| Compound | Assay | ED₅₀ (μmol/kg) | Animal Model |

| 11-hydroxy-Δ⁹-THC-DMH | Antinociception | 0.16 | Mouse |

Table 3: Analgesic Effect of a DMHP Analog. This table presents the potent antinociceptive effect of a DMHP analog in a mouse model.

Experimental Protocol: Hot Plate Test

The hot plate test is a widely used method to assess the analgesic efficacy of compounds against thermal pain.

Objective: To determine the dose-dependent analgesic effect of DMHP in mice.

Materials:

-

Hot plate apparatus with a temperature-controlled surface.

-

This compound (DMHP).

-

Vehicle.

-

Male Swiss-Webster mice.

-

Syringes and needles for administration.

-

Timer.

Procedure:

-

Acclimation: Mice are acclimated to the testing room for at least 60 minutes prior to the experiment.

-

Baseline Latency: Each mouse is individually placed on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Administration: Animals are administered DMHP or vehicle.

-

Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the latency to a nociceptive response is measured.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. A significant increase in the %MPE in the DMHP-treated groups compared to the control group indicates an analgesic effect.

Conclusion

This compound is a potent synthetic cannabinoid with well-documented sedative and analgesic properties that significantly exceed those of THC. Its mechanism of action is primarily through the agonism of the CB1 receptor, leading to the modulation of downstream signaling pathways that regulate neuronal activity. While a substantial body of qualitative evidence supports its potent effects, a comprehensive collection of quantitative pharmacological data, such as specific Ki and ED₅₀ values for DMHP itself, remains to be fully consolidated in publicly accessible literature. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of DMHP and its analogs, which may hold therapeutic potential in the development of novel sedative and analgesic agents. Further research is warranted to fully characterize the quantitative pharmacology of DMHP and its various isomers to better understand their structure-activity relationships and therapeutic promise.

References

The Differential Effects of Dimethylheptylpyran (DMHP): A Technical Guide to its Psychoactive and Physiological Dichotomy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylheptylpyran (DMHP), a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), presents a unique pharmacological profile characterized by a pronounced separation of its physiological and psychoactive effects. Unlike THC, where these effects are often intertwined, DMHP exhibits potent and prolonged physiological activity, particularly hypotension, at doses significantly below those required to induce even mild psychoactive responses.[1] This technical guide provides an in-depth analysis of the psychoactive versus physiological effects of DMHP, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways. This information is intended to serve as a comprehensive resource for researchers and professionals involved in cannabinoid research and drug development.

Introduction

DMHP, synthesized in 1949, is structurally similar to THC, with the key differences being the position of a double bond and the substitution of the 3-pentyl chain with a 3-(1,2-dimethylheptyl) chain.[2] It is a highly lipophilic, viscous oil with a long elimination half-life of 20-39 hours, and its active metabolite, 11-hydroxy-DMHP, has an even longer half-life of over 48 hours.[2][3] This pharmacokinetic profile contributes to its prolonged duration of action.[2] While initially investigated for its sedative and analgesic properties, its potent hypotensive effects became a defining characteristic.[1][2] This guide will dissect the distinct psychoactive and physiological consequences of DMHP administration.

Quantitative Data Summary

The following tables summarize the available quantitative data on the psychoactive and physiological effects of DMHP, with comparative data for THC where available.

Table 1: Psychoactive Effects of DMHP vs. THC

| Parameter | DMHP | Δ⁹-THC | Species | Citation |

| Mental Incapacitation | Varying degrees of physical and mental incapacitation.[1] Effects are considered much less potent than THC.[1] | Dose-dependent psychoactive effects. | Humans | [1] |

| Active Dose (Psychoactivity) | 0.5–2.8 µg/kg (for isomer EA-2233-2) | Varies by route of administration | Humans | [3] |

| Drug Discrimination (ED₅₀) | Data not available | 0.3 - 0.75 mg/kg (i.p. in rats) | Rats | [4] |

| Subjective "High" | Mild hallucinogenic effects at high doses.[2] | Dose-dependent euphoria and perceptual changes. | Humans | [2] |

Table 2: Physiological Effects of DMHP vs. THC

| Parameter | DMHP | Δ⁹-THC | Species | Citation |

| Hypotension | Potent and prolonged hypotensive action, including orthostatic hypotension at doses below psychoactive threshold.[1] | Can induce hypotension, but generally less potent and prolonged than DMHP.[5] | Humans, various animal models | [1][5] |

| Cardiovascular Effects | Pronounced hypotension can lead to dizziness, fainting, and ataxia.[3] | Dose-dependent increase in heart rate, variable effects on blood pressure. | Humans, Rats | [3][5] |

| Hypolocomotion | 0.1 mg/kg replicates THC's hypolocomotion in rodents. | Induces hypolocomotion. | Rodents | [6] |

| Catalepsy | Induces catalepsy as part of the cannabinoid tetrad. | Induces catalepsy. | Rats | [7][8] |

| Analgesia | Stronger analgesic effects than THC. | Analgesic properties are well-documented. | - | [2] |

| Anticonvulsant Effects | Stronger anticonvulsant effects than THC. | Anticonvulsant properties are known. | - | [2] |

| Acute Toxicity (LD₅₀) | 63 mg/kg (IV) | - | Mice | [2] |

| Minimal Lethal Dose | 10 mg/kg (IV) | - | Dogs | [2] |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the psychoactive and physiological effects of DMHP.

Animal Models and Drug Administration

-

Species: Male Sprague-Dawley or Wistar rats are commonly used for cardiovascular and neurobehavioral assessments. C57BL/6 mice are also frequently used for behavioral studies.[7][9]

-

Drug Preparation: DMHP, being a viscous oil insoluble in water, should be dissolved in a suitable vehicle such as ethanol, Tween 80, and saline for parenteral administration.[10] The pH of the final solution should be adjusted to be near physiological levels (6.8-7.2) to minimize irritation.[4]

-

Routes of Administration:

Assessment of Psychoactive Effects

The subjective psychoactive effects of cannabinoids in animals are often assessed using the drug discrimination paradigm.

-

Protocol: Drug Discrimination in Rats

-

Training Phase: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the subjective effects of a known psychoactive compound (e.g., THC) with one lever and the vehicle with the other.[5]

-

Acquisition Criteria: Training continues until rats reliably press the correct lever based on the administered substance (e.g., >80% correct responses for several consecutive sessions).[4]

-

Substitution Test: Once the discrimination is learned, DMHP is administered at various doses to determine if it substitutes for the training drug (i.e., if the rats press the "drug" lever). The dose at which the drug lever is selected 50% of the time is the ED₅₀.[11]

-

References

- 1. Pharmacology of some synthetic tetrahydrocannabinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [medbox.iiab.me]

- 4. Δ9-Tetrahydrocannabinol Discrimination: Effects of Route of Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The triple effect induced by delta 9-tetrahydrocannabinol on the rat blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 32904-22-6 | >98% [smolecule.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An assessment of the spontaneous locomotor activity of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Stereochemistry of Dimethylheptylpyran (EA-2233)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylheptylpyran (DMHP), and its O-acetyl ester derivative designated EA-2233, is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC) with significantly higher potency. Its complex stereochemistry, arising from three chiral centers, results in eight distinct stereoisomers. This technical guide provides a comprehensive overview of the isomers and stereochemistry of DMHP, summarizing the available pharmacological data, outlining general experimental protocols for its synthesis and analysis, and visualizing its mechanism of action through signaling pathway diagrams. While extensive research was conducted on EA-2233 as a non-lethal incapacitating agent, specific quantitative pharmacological data for each of the eight individual isomers remains largely unavailable in the public domain. This guide compiles the known information to serve as a foundational resource for researchers in cannabinoid chemistry and pharmacology.

Introduction

This compound (DMHP) is a synthetic cannabinoid developed in the mid-20th century. Structurally similar to THC, the principal psychoactive component of cannabis, DMHP exhibits significantly greater potency in producing sedative, analgesic, and anticonvulsant effects.[1] The O-acetyl ester of the racemic mixture of all eight stereoisomers of DMHP was given the code number EA-2233 and was extensively investigated by the U.S. Army Chemical Corps at Edgewood Arsenal in the 1960s as a potential non-lethal incapacitating agent.[2][3]

The key structural feature of DMHP is the presence of three stereocenters, leading to the existence of eight possible stereoisomers (2³ = 8). These isomers, designated EA-2233-1 through EA-2233-8, have been shown to possess markedly different pharmacological activities.[1] This guide will delve into the stereochemistry of these isomers, their structure-activity relationships, and the experimental methodologies used in their study.